Ethyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a fused thiophene and partially hydrogenated pyridine ring system. Its structure is distinguished by:
- 5,5,7,7-Tetramethyl groups, which enhance steric bulk and influence conformational stability.
- Ethyl carboxylate at position 3, providing solubility and reactivity for further derivatization.
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-6-24-17(23)13-11-10-18(2,3)21-19(4,5)14(11)26-16(13)20-15(22)12-8-7-9-25-12/h7-9,21H,6,10H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUOPPSLBPFUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound recognized for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, particularly in cancer research and therapeutic applications. Its unique structure integrates a furan moiety with a thieno[2,3-c]pyridine framework, which contributes to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 338.43 g/mol. The compound's structure can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography.
Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism involving the disruption of cellular homeostasis and triggering programmed cell death mechanisms.
Anticancer Activity
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound appears to disrupt cellular functions leading to apoptosis:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Caspase activation |
| HeLa (Cervical Cancer) | 12.8 | Disruption of mitochondrial function |
| A549 (Lung Cancer) | 10.5 | Induction of oxidative stress |
These findings suggest that the compound's structural features are critical for its biological activity against cancer cells.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| P. aeruginosa | 25 |
| S. aureus | 20 |
These results indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on MCF-7 and HeLa cells. The results indicated significant cell death at concentrations above 10 µM. The study concluded that the compound's mechanism involves mitochondrial disruption and caspase activation pathways .
- Antimicrobial Efficacy : Another investigation tested the compound against multi-drug resistant strains of E. coli and P. aeruginosa. The findings revealed an MIC value lower than that of standard antibiotics used in treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Their Implications
The tetrahydrothieno[2,3-c]pyridine scaffold serves as a versatile platform for drug discovery. Key structural variations among analogs include:
Key Observations:
- Position 2 Modifications: The furan-2-carboxamido group in the target compound may confer distinct electronic and steric properties compared to phenylthioureido (e.g., ) or trimethoxyanilino (e.g., ) substituents.
- Position 6 Modifications : The tetramethyl groups in the target compound likely enhance lipophilicity and metabolic stability compared to acetyl or benzyl substituents in analogs .
Anti-Inflammatory Activity
Derivatives with trifluoromethylbenzoyl-thioureido substituents (e.g., compound 7h) exhibit potent TNF-α inhibition (IC₅₀ = 0.82 μM), attributed to hydrophobic interactions with the TNF-α binding pocket .
Antitubulin Activity
Trimethoxyanilino-substituted analogs (e.g., compound 3e) disrupt microtubule assembly, with IC₅₀ values comparable to colchicine . The tetramethyl groups in the target compound may enhance cellular permeability, though activity remains unverified.
Anti-Mycobacterial Activity
2,6-Disubstituted derivatives demonstrate efficacy against Mycobacterium tuberculosis (MIC = 0.5–2 μg/mL), guided by 3D-QSAR models highlighting the importance of hydrophobic and hydrogen-bonding substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
